

Application Notes and Protocols for Amiselimod Hydrochloride Experiments

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Compound of Interest

Compound Name: Amiselimod Hydrochloride

Cat. No.: B605483

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Introduction

Amiselimod Hydrochloride (MT-1303) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo by sphingosine kinases to its active phosphate metabolite, (S)-amiselimod phosphate (amiselimod-P).[2][3]

Amiselimod-P acts as a potent agonist at the S1P1 receptor, functioning as a functional antagonist by inducing the internalization and degradation of S1P1 on lymphocytes. This process prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[2][4] This mechanism of action makes Amiselimod a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[5][6]

These application notes provide detailed protocols for the preparation of cell cultures for experiments involving **Amiselimod Hydrochloride**, focusing on its characterization and functional assessment in vitro.

Data Presentation

Table 1: Agonist Activity of Amiselimod-P at Human S1P Receptors

Compound	S1P ₁ (EC ₅₀ , pM)	S1P ₂ (EC ₅₀)	S1P ₃ (EC ₅₀)	S1P ₄ (EC ₅₀ , nM)	S1P ₅ (EC ₅₀ , nM)
Amiselimod-P	75	No distinct activity	No distinct activity	3.8	0.41
S1P	130	4,100	180	1,100	1,200
Fingolimod-P	90	No distinct activity	1,100	7.6	0.81

Data extracted from an intracellular Ca²⁺ mobilization assay.[2]

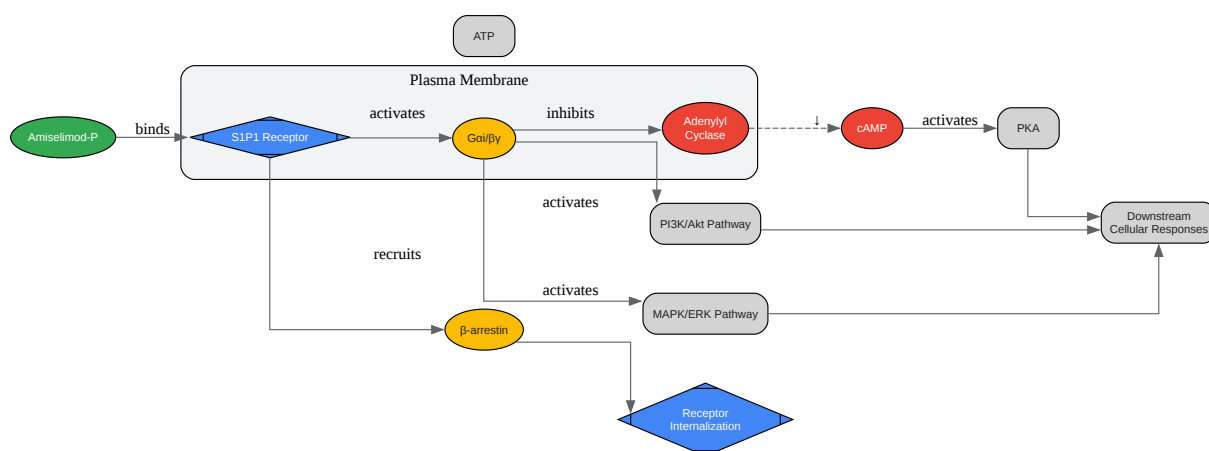
Table 2: Effect of Amiselimod on Peripheral Blood Lymphocyte Counts in Healthy Subjects (21-Day Dosing)

Amiselimod Dose	Mean Lymphocyte Count Reduction from Baseline
0.5 mg	~60%
0.75 mg	~60%

Trough lymphocyte counts on day 21.[2]

Signaling Pathway

The binding of the active metabolite, Amiselimod-P, to the S1P₁ receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the G_{ai} subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the activation of the S1P₁ receptor can lead to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. A key consequence of agonist binding to the S1P₁ receptor on lymphocytes is the recruitment of β -arrestin, which leads to receptor internalization and subsequent degradation, preventing the lymphocytes from responding to the S1P gradient and egressing from lymph nodes.[7][8]



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Caption: S1P1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Phosphorylation of Amiselimod

This protocol describes the conversion of the prodrug Amiselimod to its active metabolite, Amiselimod-P, in a cell-based assay.

Materials:

- HEK293 cells or primary Human Cardiac Myocytes (HCMs)

- Cell culture medium (e.g., DMEM for HEK293, Cardiac Myocyte Medium for HCMs)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Amiselimod Hydrochloride**
- 48-well cell culture plates
- LC-MS/MS system for analysis

Procedure:

- Cell Seeding:
 - Culture HEK293 cells or HCMs to 80-90% confluency.
 - Plate the cells in 48-well culture plates at an appropriate density and allow them to adhere overnight.
- Amiselimod Treatment:
 - Prepare a stock solution of **Amiselimod Hydrochloride** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in culture medium to a final concentration of 100 nM.
 - Remove the existing medium from the cells and add the medium containing Amiselimod.
- Incubation and Sample Collection:
 - Incubate the cells for various time points (e.g., 3, 6, 12 hours).
 - At each time point, collect the supernatant from the wells.
- Analysis:

- Analyze the concentration of Amiselimod-P in the collected supernatants using a validated LC-MS/MS method.

Protocol 2: S1P1 Receptor Activation Assay (cAMP Measurement)

This protocol outlines the procedure to determine the agonist activity of Amiselimod-P at the S1P1 receptor by measuring changes in intracellular cAMP levels in a recombinant cell line.

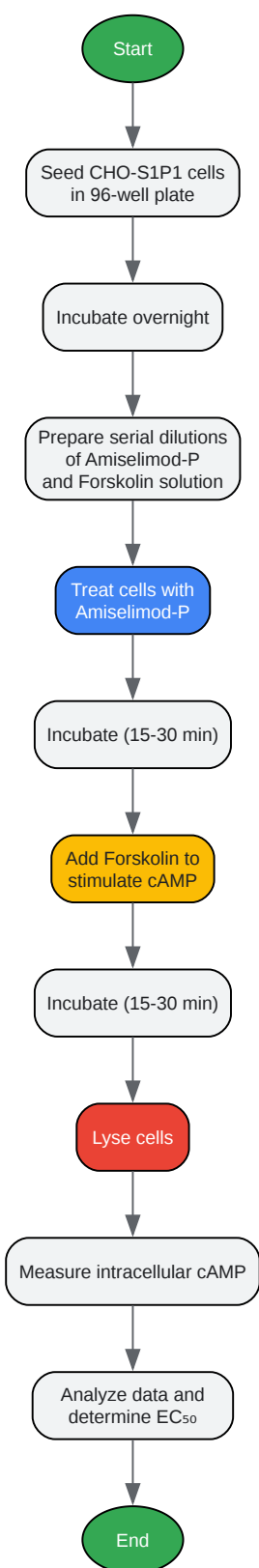
Materials:

- CHO-K1 cells stably expressing the human S1P1 receptor (CHO-S1P1)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, Penicillin-Streptomycin, and a selection agent like G418)[\[9\]](#)
- Amiselimod-P
- Forskolin (to stimulate adenylyl cyclase)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well or 384-well assay plates

Procedure:

- Cell Seeding:
 - Culture CHO-S1P1 cells to 80-90% confluency.
 - Seed the cells into 96-well or 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of Amiselimod-P in assay buffer.
 - Prepare a solution of forskolin in assay buffer.

- Aspirate the culture medium from the cells and replace it with assay buffer containing the different concentrations of Amiselimod-P.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.
- cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP levels using the chosen detection method.
- Data Analysis:
 - Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of Amiselimod-P.
 - Plot the data and determine the EC₅₀ value.



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Caption: Workflow for cAMP Measurement Assay.

Protocol 3: In Vitro Lymphocyte Chemotaxis Assay

This protocol is for assessing the effect of Amiselimod on lymphocyte migration towards an S1P gradient, a key process inhibited by the drug.

Materials:

- Primary human lymphocytes or a lymphocyte cell line (e.g., Jurkat)
- RPMI 1640 medium with 10% FBS and Penicillin-Streptomycin
- **Amiselimod Hydrochloride**
- Sphingosine-1-phosphate (S1P)
- Chemotaxis chamber (e.g., Transwell inserts with 5 μ m pores)
- Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

- Cell Preparation:
 - Isolate primary lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[\[10\]](#)[\[11\]](#)
 - Culture the lymphocytes in RPMI 1640 supplemented with 10% FBS.
 - For the assay, resuspend the cells in serum-free medium.
- Amiselimod Pre-treatment:
 - Incubate a subset of the lymphocytes with various concentrations of **Amiselimod Hydrochloride** for a defined period (e.g., 1-4 hours) to allow for its conversion to the active form and subsequent receptor internalization.
- Chemotaxis Assay:

- Add serum-free medium containing S1P (chemoattractant, e.g., 100 nM) to the lower chamber of the chemotaxis plate.
- Add the pre-treated (and control) lymphocytes to the upper chamber (Transwell insert).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migration:
 - Label the migrated cells in the lower chamber with a fluorescent dye or count them directly using a hemocytometer or an automated cell counter.
 - Alternatively, pre-label the cells with a fluorescent dye before the assay and measure the fluorescence in the lower chamber.
- Data Analysis:
 - Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
 - Compare the migration of Amiselimod-treated cells to the untreated control to determine the inhibitory effect.

Protocol 4: Endothelial Cell Permeability Assay

This protocol is designed to evaluate the effect of Amiselimod-P on the integrity of an endothelial cell monolayer, which is relevant to its role in maintaining vascular barrier function.

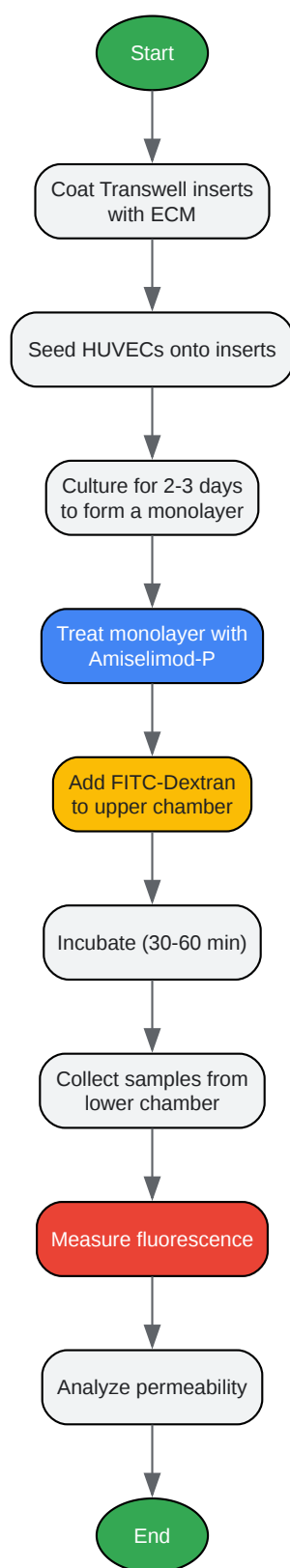
Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)[[12](#)]
- Amiselimod-P
- FITC-Dextran (high molecular weight, e.g., 70 kDa)
- Transwell inserts with a small pore size (e.g., 0.4 µm)

- 24-well plates
- Fluorescence plate reader

Procedure:

- Cell Seeding and Monolayer Formation:
 - Coat the Transwell inserts with a suitable extracellular matrix component (e.g., gelatin or fibronectin).[\[13\]](#)
 - Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer.
 - Culture the cells for 2-3 days, changing the medium daily, until a tight monolayer is formed.[\[14\]](#)
- Amiselimod-P Treatment:
 - Treat the endothelial monolayer with various concentrations of Amiselimod-P for a specified duration (e.g., 1-24 hours).
- Permeability Measurement:
 - After treatment, add FITC-Dextran to the upper chamber (the insert).
 - Incubate for a defined period (e.g., 30-60 minutes).
 - Collect samples from the lower chamber.
- Analysis:
 - Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
 - An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.
 - Compare the permeability of Amiselimod-P-treated monolayers to untreated controls.



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Caption: Endothelial Permeability Assay Workflow.

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